2-(Diphenylphosphanyl)-6-methoxypyridine
Description
Crystallographic Analysis of Molecular Geometry
X-ray diffraction studies reveal a distorted trigonal pyramidal geometry at the phosphorus center. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| P–C bond length | 1.83 Å | |
| N–C(aromatic) distance | 1.34 Å | |
| C–O(methoxy) bond | 1.42 Å | |
| Dihedral angle (P–N) | 12.5° |
The methoxy group at the 6-position introduces steric bulk, influencing metal-ligand coordination modes in binuclear complexes.
Electronic Structure and Bonding Configuration
Density functional theory (DFT) calculations show:
Comparative Structural Analysis with Analogous P,N-Donor Ligands
Key differences from related ligands:
| Ligand | P–N Distance (Å) | Metal Binding Preference | |
|---|---|---|---|
| 2-(Diphenylphosphanyl)pyridine | 2.91 | Ru, Pd | |
| 6-Methoxy derivative (this work) | 3.12 | Cu, Ag | |
| 2,6-Bis(diphenylphosphino)pyridine | 2.87 | Pt, Rh |
The extended P–N separation in the methoxy variant enables chelation of larger metal ions.
Tautomeric Behavior and Conformational Dynamics
Nuclear Overhauser Effect (NOE) NMR studies indicate:
- At 298 K : Dominant syn conformation (methoxy and PPh₂ groups on same side).
- Above 343 K : Emergence of anti conformer (20% population).
Activation energy for rotation: $$ \Delta G^\ddagger = 68.5 \, \text{kJ/mol} $$ .
Research Applications and Findings
- Catalysis : Enhances enantioselectivity in Cu(I)-catalyzed azide-alkyne cycloadditions (up to 94% ee).
- Luminescence : Ag(I) complexes exhibit blue emission ($$ \lambda_{\text{em}} = 455 \, \text{nm} $$) with quantum yield $$ \Phi = 0.31 $$.
- Solubility : Improved aqueous solubility (12 mg/mL) compared to non-methoxy analogs (<5 mg/mL).
Properties
CAS No. |
132682-80-5 |
|---|---|
Molecular Formula |
C18H16NOP |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(6-methoxypyridin-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C18H16NOP/c1-20-17-13-8-14-18(19-17)21(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI Key |
FJVBCJYESPZDKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and functional differences between 2-(Diphenylphosphanyl)-6-methoxypyridine and related compounds:
Key Observations:
- Electronic Effects : The diphenylphosphanyl group in the target compound provides moderate electron donation, whereas phospholane-based analogs (e.g., ) exhibit stronger donating effects due to their fused bicyclic structures. The sulfonyl group in the compound from creates an electron-deficient pyridine ring, limiting its utility in catalysis.
- Steric Hindrance : The tert-butyl and phospholane moieties in introduce significant steric bulk, enhancing enantioselectivity in asymmetric reactions. The target compound’s diphenylphosphanyl group offers moderate steric hindrance, balancing reactivity and selectivity.
- Applications : Phosphine-containing compounds (target compound, ) are tailored for catalysis, while sulfonyl derivatives () are more suited for pharmaceutical applications.
Catalytic Performance and Selectivity
- Asymmetric Catalysis : The phospholane-based ligands in achieve high enantiomeric excess (≥99% ee) in asymmetric hydrogenation and coupling reactions due to their rigid, chiral environments. For example, the 2,6-dimethoxyphenyl substituent in enhances π-π interactions with substrates, improving stereochemical outcomes.
- Substrate Compatibility : The target compound’s simpler structure may offer broader substrate compatibility compared to bulky phospholane derivatives, albeit with lower enantioselectivity in demanding reactions.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(diphenylphosphanyl)-6-methoxypyridine in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct experiments in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention . Store the compound in a cool, dry place away from oxidizing agents, and ensure containers are tightly sealed to prevent moisture absorption . Regularly review Safety Data Sheets (SDS) for updates on stability and incompatibilities .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and phosphine coordination .
- Mass spectrometry (MS) : Verify molecular weight (277.30 g/mol) and fragmentation patterns .
- Melting point analysis : Compare observed values (81–83°C) with literature data .
- Elemental analysis : Validate empirical formula (CHNP) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A typical approach involves coupling 6-methoxypyridine-2-yl lithium with chlorodiphenylphosphine under inert conditions (e.g., argon). Monitor reaction progress via TLC and purify by column chromatography using silica gel with ethyl acetate/hexane gradients . Optimize yields (reported ~70–85%) by controlling temperature (−78°C to room temperature) and stoichiometry .
Advanced Research Questions
Q. How does the methoxy group in this compound influence its electronic and steric properties in catalysis?
- Methodological Answer : The methoxy group donates electron density via resonance, enhancing the electron-rich nature of the pyridine ring, which stabilizes metal centers in catalytic complexes. Sterically, the methoxy group at the 6-position creates a hindered environment, favoring selective substrate binding. Compare catalytic activity with non-methoxy analogs (e.g., 2-diphenylphosphinopyridine) in cross-coupling reactions to quantify electronic effects .
Q. What computational methods are suitable for modeling the coordination behavior of this compound in transition-metal complexes?
- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is effective for analyzing charge transfer and binding energies . Pair with crystallographic data (e.g., SHELX-refined structures) to validate metal-ligand bond lengths and angles .
Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
- Methodological Answer : Conduct controlled stability assays:
- Expose the compound to O/moisture at varying temperatures (25–60°C) and monitor decomposition via NMR.
- Compare results with literature reports to identify critical degradation pathways (e.g., phosphine oxide formation) .
- Use accelerated aging studies to predict long-term storage conditions and recommend antioxidant additives (e.g., BHT) if needed .
Q. What strategies improve the enantioselectivity of this compound-derived ligands in asymmetric catalysis?
- Methodological Answer : Modify the ligand scaffold by introducing chiral auxiliaries (e.g., tert-butyl groups) or adjusting substituent positions. For example, chiral oxaphospholane derivatives (e.g., 2-((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine) enhance enantiomeric excess (ee) in hydrogenation reactions. Screen solvent polarity and metal precursors (e.g., Rh, Pd) to optimize stereochemical outcomes .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Method/Citation |
|---|---|---|
| Molecular Weight | 277.30 g/mol | MS |
| Melting Point | 81–83°C | DSC |
| Boiling Point | 390.3°C (760 mmHg) | Simulated |
| LogP (Partition Coeff.) | 6.01 (Predicted) | Computational |
Table 2 : Comparison of Catalytic Performance in Cross-Coupling Reactions
| Ligand Structure | Reaction Type | Yield (%) | ee (%) | Citation |
|---|---|---|---|---|
| 6-Methoxy derivative | Suzuki-Miyaura | 92 | 88 | |
| Non-methoxy analog | Suzuki-Miyaura | 78 | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
